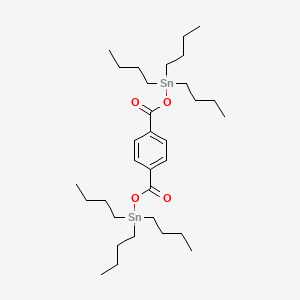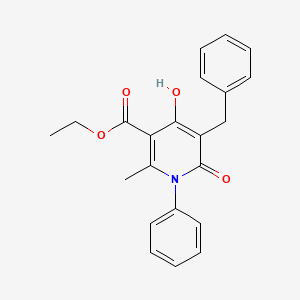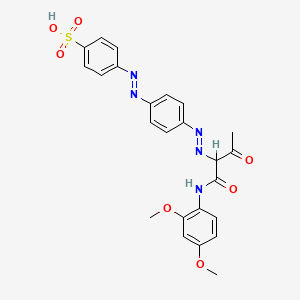![molecular formula C18H18BrN5O B13751995 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571189-12-3](/img/no-structure.png)
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a bromine atom, a cyclopentyl group, and a pyridin-2-ylamino group, making it a valuable molecule in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the cyclopentyl group: This is achieved through a substitution reaction using cyclopentyl halides.
Incorporation of the pyridin-2-ylamino group: This step involves the coupling of the pyridin-2-ylamine with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites
類似化合物との比較
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Similar structure with a chlorine atom instead of the pyridin-2-ylamino group.
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core with bromine and chlorine substitutions.
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with a cyclopentyl group and chlorine substitution.
Uniqueness
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs makes it particularly valuable in cancer research .
特性
| 571189-12-3 | |
分子式 |
C18H18BrN5O |
分子量 |
400.3 g/mol |
IUPAC名 |
6-bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H18BrN5O/c1-11-13-10-21-18(22-14-8-4-5-9-20-14)23-16(13)24(17(25)15(11)19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22,23) |
InChIキー |
QZDZRDATWGQUSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=CC=N3)C4CCCC4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






